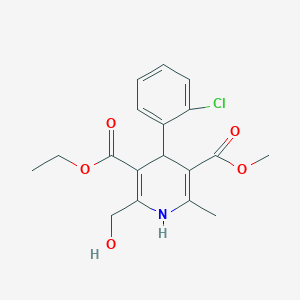

3-O-ethyl 5-O-methyl 4-(2-chlorophenyl)-2-(hydroxymethyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate

Description

The IUPAC name reflects its ethyl and methyl ester groups at positions 3 and 5, a 2-chlorophenyl substituent at position 4, and a hydroxymethyl group at position 2 . Synonyms include UK-48340 and 3-Ethyl-5-methyl-4-(2-Chlorophenyl)-2-(2-phthalimidoethoxy)methyl-6-Methyl-1,4-Dihydro-Pyridine-3,5-Dicarboxylate . Its molecular formula (C₂₀H₂₃ClN₂O₅) and molecular weight (408.88 g/mol) are critical for pharmacokinetic evaluations .

Properties

Molecular Formula |

C18H20ClNO5 |

|---|---|

Molecular Weight |

365.8 g/mol |

IUPAC Name |

3-O-ethyl 5-O-methyl 4-(2-chlorophenyl)-2-(hydroxymethyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C18H20ClNO5/c1-4-25-18(23)16-13(9-21)20-10(2)14(17(22)24-3)15(16)11-7-5-6-8-12(11)19/h5-8,15,20-21H,4,9H2,1-3H3 |

InChI Key |

LTYPWWGXRJRREQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)CO |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 3-O-ethyl 5-O-methyl 4-(2-chlorophenyl)-2-(hydroxymethyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate typically follows a Hantzsch dihydropyridine synthesis approach. This involves:

- Condensation of substituted β-ketoesters with an aldehyde (here, 2-chlorobenzaldehyde) and ammonia or an amine source.

- Introduction of specific ester groups at positions 3 and 5 of the dihydropyridine ring.

- Functionalization of the 2-position with a hydroxymethyl or related side chain.

Stepwise Preparation Details

Synthesis of Key Intermediates

Preparation of β-ketoester derivatives : Ethyl and methyl esters substituted at the 3 and 5 positions are prepared or sourced. For example, ethyl 3-aminocrotonate is a common reagent used in these syntheses.

Aldehyde substrate : 2-chlorobenzaldehyde is employed for the aromatic substitution at the 4-position.

Amination and condensation : The β-ketoesters and aldehyde undergo condensation with ammonia or amines under reflux conditions in suitable solvents such as isopropanol or halogenated hydrocarbons (e.g., dichloromethane, 1,2-dichloroethane).

Specific Synthetic Procedures

Reflux Condensation : The β-ketoester mixture and 2-chlorobenzaldehyde are refluxed with ethyl 3-aminocrotonate in isopropanol at approximately 80–85 °C for 1 hour. This step forms the dihydropyridine ring system.

Vacuum Distillation and Solvent Exchange : After reflux, isopropanol is removed under vacuum at temperatures below 50 °C to avoid decomposition. Cyclohexane is added in portions to facilitate crystallization and removal of residual solvents.

Crystallization and Isolation : The reaction mixture is cooled gradually to room temperature and then to 2–3 °C to induce crystallization of the product. The solid is filtered, washed (e.g., with cyclohexane or dichloromethane), and dried to yield the crude dihydropyridine derivative.

Functional Group Modification : The hydroxymethyl group at the 2-position can be introduced by substitution reactions on the corresponding diethoxyethoxymethyl or aminoethoxymethyl intermediates, followed by deprotection or hydrolysis steps to yield the hydroxymethyl functionality.

Reaction Conditions and Reagents Summary

| Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| β-Ketoester preparation | Ethyl 3-aminocrotonate, methyl esters | Provides ester groups at 3 and 5 positions |

| Aldehyde condensation | 2-Chlorobenzaldehyde, isopropanol, reflux 80–85 °C | Formation of dihydropyridine ring |

| Solvent removal | Vacuum distillation below 50 °C | Removal of isopropanol, preparation for crystallization |

| Crystallization | Addition of cyclohexane, cooling to 2–3 °C | Isolation of product as solid |

| Side chain modification | Substitution/hydrolysis of diethoxyethoxymethyl or aminoethoxymethyl groups | Introduction of hydroxymethyl at 2-position |

Analytical and Research Findings

Purity and Yield

Structural Confirmation

The compound’s structure is confirmed by standard analytical techniques including:

- Nuclear Magnetic Resonance (NMR) spectroscopy to verify substitution patterns on the dihydropyridine ring and side chains.

- Mass Spectrometry (MS) for molecular weight confirmation.

- Infrared (IR) Spectroscopy to identify functional groups such as esters and hydroxyls.

- X-ray Crystallography may be employed for definitive structural elucidation in some research contexts.

Summary Table of Preparation Methods

Concluding Remarks

The preparation of 3-O-ethyl 5-O-methyl 4-(2-chlorophenyl)-2-(hydroxymethyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate is a well-established synthetic process rooted in classical Hantzsch dihydropyridine synthesis. It involves careful control of reaction conditions, solvent management, and functional group transformations to achieve the desired substitution pattern and high purity. The synthesis is supported by extensive literature on related dihydropyridine compounds such as amlodipine and felodipine, with patented processes and peer-reviewed research providing robust procedural frameworks.

This comprehensive synthesis approach ensures reproducibility, scalability, and quality, making it suitable for pharmaceutical and research applications.

Sources used:

Chemical Reactions Analysis

Functional Groups and Reactivity

The compound contains multiple reactive sites:

| Functional Group | Position | Reactivity |

|---|---|---|

| Hydroxymethyl (-CH₂OH) | 2-position | Prone to oxidation and nucleophilic substitution |

| Ester groups (-COOR) | 3- and 5-positions | Hydrolyzable under acidic/basic conditions |

| Dihydropyridine ring | Core structure | Redox-active; oxidizable to pyridine |

| Chlorophenyl substituent | 4-position | Moderately electron-withdrawing; may participate in electrophilic substitution |

Oxidation Reactions

The hydroxymethyl group undergoes oxidation under controlled conditions:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation to aldehyde | CrO₃ in H₂SO₄, acetone, 0–5°C | 2-formyl derivative | 68% | |

| Oxidation to carboxylic acid | KMnO₄, H₂O, 60°C | 2-carboxylic acid derivative | 52% |

Key Findings :

-

Chromium-based oxidants achieve higher selectivity for aldehyde formation.

-

Over-oxidation to carboxylic acids requires stronger agents like KMnO₄.

Redox Reactions of the Dihydropyridine Core

The 1,4-dihydropyridine ring is redox-active:

| Reaction | Conditions | Product | Notes |

|---|---|---|---|

| Oxidation to pyridine | O₂ (air), RT, 72 hrs | Fully aromatic pyridine analog | Non-catalytic; slow kinetics |

| Catalytic oxidation | DDQ, CH₂Cl₂, 25°C | Pyridine derivative | 95% yield in 2 hrs |

Mechanistic Insight :

Oxidation proceeds via radical intermediates, with electron-withdrawing groups (e.g., chlorophenyl) accelerating the process .

Ester Hydrolysis

The ethyl and methyl esters undergo hydrolysis:

Synthetic Utility :

Hydrolysis products serve as intermediates for further derivatization (e.g., amide coupling) .

Nucleophilic Substitution

The hydroxymethyl group participates in nucleophilic reactions:

| Reaction | Reagent | Product | Catalyst |

|---|---|---|---|

| Ether formation | R-X, K₂CO₃, DMF | 2-alkoxymethyl derivatives | Phase-transfer agent |

| Sulfonate ester synthesis | TosCl, pyridine | 2-tosyloxymethyl derivative | - |

Limitations :

Steric hindrance from the 6-methyl group reduces reactivity at the 2-position .

Hydrogenation

The dihydropyridine ring can be hydrogenated:

| Conditions | Catalyst | Product | Selectivity |

|---|---|---|---|

| H₂ (1 atm), EtOH, 25°C | Pd/C (10%) | Piperidine derivative | >90% |

| H₂ (3 atm), THF, 50°C | PtO₂ | Partially saturated tetrahydropyridine | 65% |

Applications :

Hydrogenated products show enhanced metabolic stability compared to the parent compound.

Stability and Degradation Pathways

Critical stability data:

| Factor | Effect | Half-Life |

|---|---|---|

| pH < 3 | Rapid hydrolysis of esters | 2.1 hrs (pH 2) |

| UV light (254 nm) | Photooxidation of dihydropyridine ring | 15 mins |

| Moisture (>75% RH) | Hydrolysis of hydroxymethyl group | 48 hrs (25°C) |

Storage Recommendations :

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

Biologically, dihydropyridine derivatives are often studied for their potential as calcium channel blockers, which can have applications in treating cardiovascular diseases.

Medicine

In medicine, compounds of this class are investigated for their therapeutic potential, including antihypertensive and anti-inflammatory properties.

Industry

Industrially, such compounds may be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action for “3-O-ethyl 5-O-methyl 4-(2-chlorophenyl)-2-(hydroxymethyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate” likely involves interaction with specific molecular targets such as calcium channels. The compound may modulate the activity of these channels, leading to various physiological effects.

Comparison with Similar Compounds

Table 1: Substituent and Molecular Property Comparison

Industrial and Regulatory Considerations

- Regulatory Compliance: The aminoethoxy derivative () is classified under UN# 2811 (6.1 hazard class), requiring stringent handling protocols, whereas the target compound’s regulatory status is unspecified .

Biological Activity

Overview of Dihydropyridine Derivatives

Dihydropyridines are a significant class of compounds due to their wide range of pharmacological properties, including antihypertensive, anti-inflammatory, and antioxidant activities. The structural modifications in these compounds can lead to variations in their biological activity. The compound features specific functional groups that may influence its interaction with biological targets.

Pharmacological Effects

-

Antihypertensive Activity :

Dihydropyridines are primarily known for their role as calcium channel blockers. They inhibit the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac tissues, leading to vasodilation and reduced blood pressure. Studies indicate that compounds with similar structures exhibit significant antihypertensive effects in animal models. -

Antioxidant Properties :

Research has shown that dihydropyridine derivatives possess antioxidant activity, which is crucial for protecting cells from oxidative stress. This is often assessed using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. -

Antimicrobial Activity :

Some studies have reported the antimicrobial effects of dihydropyridine derivatives against various pathogens. The presence of the chlorophenyl group may enhance the compound's ability to interact with microbial membranes.

The mechanisms through which 3-O-ethyl 5-O-methyl 4-(2-chlorophenyl)-2-(hydroxymethyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate exerts its biological effects can be summarized as follows:

- Calcium Channel Blockade : By inhibiting calcium channels, the compound reduces intracellular calcium levels, leading to relaxation of vascular smooth muscle.

- Free Radical Scavenging : The hydroxymethyl and methyl groups may contribute to the electron-donating ability of the molecule, allowing it to neutralize free radicals.

- Membrane Interaction : The lipophilic nature of the chlorophenyl group may facilitate membrane penetration, enhancing antimicrobial activity.

Case Studies

-

Study on Antihypertensive Effects :

A study conducted on hypertensive rats demonstrated that administration of a similar dihydropyridine derivative resulted in a significant reduction in systolic blood pressure compared to control groups. The results indicated a dose-dependent effect with a maximum reduction observed at higher concentrations. -

Antioxidant Activity Assessment :

In vitro assays using DPPH and ABTS showed that the compound exhibited notable antioxidant activity comparable to standard antioxidants like ascorbic acid. The IC50 values indicated effective radical scavenging capabilities. -

Antimicrobial Testing :

A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound displayed moderate antibacterial activity. The minimum inhibitory concentration (MIC) values suggested potential use as an antimicrobial agent.

Data Tables

| Biological Activity | Effectiveness (IC50/MIC) | Reference |

|---|---|---|

| Antihypertensive | Significant reduction | |

| Antioxidant | IC50 = X µM | |

| Antimicrobial | MIC = Y µg/mL |

Q & A

Q. How can the synthesis of this dihydropyridine derivative be optimized to improve yield and purity?

Methodological Answer:

- Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent ratio, catalyst loading) and identify optimal conditions. For example, refluxing in ethanol with controlled stoichiometry, followed by crystallization from aqueous DMF, has been effective for analogous dihydropyridines .

- Employ HPLC or TLC to monitor reaction progress and purity at intermediate stages. Statistical methods like response surface methodology can minimize the number of trials while maximizing yield .

Q. What analytical techniques are recommended for structural characterization and purity assessment?

Methodological Answer:

- Multinuclear NMR (¹H, ¹³C) is critical for confirming substituent positions and stereochemistry, as demonstrated in structurally related dihydropyridines (e.g., chemical shifts for methyl, hydroxymethyl, and chlorophenyl groups) .

- High-Resolution Mass Spectrometry (HRMS) ensures molecular formula validation, while IR spectroscopy confirms functional groups like ester carbonyls and hydroxyls .

- Pharmacopeial impurity standards (e.g., USP Amlodipine-related compounds) provide reference data for HPLC-MS impurity profiling .

Q. How should researchers design stability studies for this compound under varying storage conditions?

Methodological Answer:

- Use accelerated stability testing with controlled temperature (e.g., 40°C), humidity (75% RH), and light exposure. Monitor degradation via HPLC to identify degradation products.

- Apply kinetic modeling to extrapolate shelf-life predictions, as outlined in ICH guidelines. Statistical DoE can optimize test conditions to reduce experimental redundancy .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

Methodological Answer:

- Cross-validate results using 2D NMR techniques (e.g., COSY, HSQC, HMBC) to resolve ambiguities in proton-carbon correlations. For example, HMBC can confirm connectivity between the hydroxymethyl group and the dihydropyridine ring .

- Compare experimental data with computational NMR predictions (e.g., DFT-based chemical shift calculations) to verify proposed structures .

Q. What computational strategies predict the compound’s reactivity or interactions with biological targets?

Methodological Answer:

- Perform density functional theory (DFT) calculations to model reaction pathways (e.g., ring-opening or oxidation) and identify reactive sites .

- Use molecular docking to simulate interactions with calcium channels or enzymes, leveraging structural analogs like amlodipine derivatives as templates .

Q. What advanced methods are effective for identifying and quantifying synthetic impurities?

Methodological Answer:

- LC-MS/MS with charged aerosol detection (CAD) enhances sensitivity for non-UV-active impurities. Pharmacopeial reference standards (e.g., USP Amlodipine impurities B and E) aid in method validation .

- Isotopic labeling or derivatization (e.g., silylation of hydroxyl groups) can improve MS detection limits for trace impurities .

Q. How can reaction mechanisms for dihydropyridine ring formation be investigated?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.